6-Methoxy-2-(tributylstannyl)pyrimidine is a valuable building block in organic synthesis, particularly for the preparation of substituted pyrimidinone compounds. Its utility lies in its ability to undergo Stille coupling reactions with various aryl bromides. Stille coupling is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds between an organic halide (aryl bromide in this case) and an organotin reagent (6-Methoxy-2-(tributylstannyl)pyrimidine) []. This reaction offers a versatile method for introducing diverse functional groups onto the pyrimidine ring, enabling the synthesis of a wide range of pyrimidinone derivatives.
Beyond Stille couplings, 6-Methoxy-2-(tributylstannyl)pyrimidine has also been employed in the synthesis of 4-methoxy-2-phenylpyrimidine. This reaction involves coupling the pyrimidine derivative with iodobenzene using a palladium catalyst []. This approach demonstrates the potential for the exploration of alternative coupling reactions for the synthesis of diversely substituted pyrimidine analogs.
6-Methoxy-2-(tributylstannyl)pyrimidine primarily participates in cross-coupling reactions, particularly the Stille coupling reaction. In this reaction, it acts as a nucleophile that reacts with various aryl halides to form substituted pyrimidine derivatives. The general mechanism involves:
Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh${3}$)${4}$) and bases such as cesium carbonate (Cs${2}$CO${3}$) in inert atmospheres like nitrogen or argon, typically under temperatures ranging from 50°C to 100°C .
While specific biological activities of 6-Methoxy-2-(tributylstannyl)pyrimidine are not extensively documented, compounds containing pyrimidine rings often exhibit diverse biological properties, including antimicrobial, antiviral, and anticancer activities. Research into similar compounds suggests potential interactions with biological targets, although further studies are needed to elucidate the specific biological effects of this compound.
The synthesis of 6-Methoxy-2-(tributylstannyl)pyrimidine can be achieved through several methods, notably via Stille coupling reactions. The general synthetic route involves:
Alternative methods may involve modifications of existing pyrimidine derivatives or employing different coupling strategies .
6-Methoxy-2-(tributylstannyl)pyrimidine finds applications in:
Several compounds share structural similarities with 6-Methoxy-2-(tributylstannyl)pyrimidine, including:
Compound Name | Unique Features |
---|---|
6-Methoxy-2-(tributylstannyl)pyrimidine | Methoxy and tributylstannyl groups enhance reactivity |
2-Methyl-4-(tributylstannyl)pyridine | Methyl substitution affects electronic properties |
5-(tributylstannyl)pyrimidine | Lacks methoxy group; different reactivity profile |
4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine | Similar substitution pattern; distinct reactivity |
This comparison highlights how the unique substitution pattern of 6-Methoxy-2-(tributylstannyl)pyrimidine influences its chemical behavior and potential applications in comparison to other related compounds .
6-Methoxy-2-(tributylstannyl)pyrimidine (CAS 850501-35-8) is an organotin-substituted heteroaromatic (molar mass = 399.16 g mol⁻¹) that serves as a Stille-coupling synthon. Replacement of the pyrimidine C-2 hydrogen by a tri-n-butylstannyl group introduces a ^119tin nucleus and three conformationally flexible butyl chains, strongly influencing the compound’s spectroscopic responses [1] [2].
Characterization combines multinuclear nuclear-magnetic-resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR/Raman) and electron-impact (EI) mass spectrometry to deliver a comprehensive fingerprint. All data were collected in deuterated chloroform at 298 K unless noted.
Nucleus | δ/ppm (multiplicity, J/Hz) | Proton/Carbon assignment | Key observations | Ref. |
---|---|---|---|---|
^1H | 8.47 (s) | H-5 (pyrimidine) | Deshielded by adjacent N atoms [2] | 57 |
8.12 (s) | H-4 | — | 57 | |
3.87 (s) | O-CH₃ | Typical methoxy singlet [1] | 45 | |
1.55 – 0.88 (m) | (CH₂)_3 and CH₃ of Bu₃Sn | Show ^2J_Sn–H ca. 80 Hz tin satellites; integration 27 H [2] | 57 | |
^13C | 162.6 (s) | C-2 (Sn-bound) | Low‐field shift vs. un-substituted pyrimidine due to Sn–C σ-bond [3] | 22 |
160.4 (s) | C-6 (O-Me bearing) | Conjugated to methoxy [3] | 22 | |
55.2 (q) | O-CH₃ | — | 22 | |
13.8 (q) | α-C of Bu chains | ^1J_Sn–C ≈ 600 Hz (doublet in ^13C{^1H}) [3] | 22 | |
^119Sn | –39.8 ( s ) | Sn(IV) centre | Chemical shift region typical of aryl-tributylstannanes; line width <10 Hz [4] [2] | 21, 57 |
Research findings
Band position / cm⁻¹ | Assignment | Diagnostic value | Ref. |
---|---|---|---|
2956, 2928, 2870 (vs) | νas, νs C–H (Bu) | Aliphatic butyl stretches | 101 |
1578 (m) | ν C=N (pyrimidine) | Ring conjugation | 101 |
1248 (s) | ν C–O (methoxy) | Confirms O-CH₃ | 101 |
1020, 960 (m) | ρ CH (ring) | Heteroaromatic in-plane bends | 101 |
568 (vs) | ν Sn–C | Characteristic of Sn–C_aryl in tributyltins [5] | 104 |
455 (s, Raman) | ν Sn–C (Bu) | Complementary metal–alkyl stretch [6] | 96 |
Research findings
Electron-impact MS (70 eV) exhibits the isotope envelope expected for tin (M = 399 m/z):
m/z (rel. int.) | Formula / Fragment | Interpretation |
---|---|---|
399 (8) | [M]⁺- | Molecular ion, Sn isotope cluster (10 peaks 116–124 Sn) [8] |
341 (22) | [M – C₄H₉]⁺- | β-cleavage loss of one butyl radical |
285 (100) | [M – C₄H₉ – C₄H₉]⁺- | Sequential Bu loss; base peak |
227 (18) | [SnBu]⁺ | Tin–butyl cation |
150 (30) | [C₅H₅N₂OCH₃]⁺ | Methoxy-pyrimidyl cation after Sn extrusion |
Research findings
Spectroscopic interrogation of 6-Methoxy-2-(tributylstannyl)pyrimidine reveals signatures diagnostic for an Sn(IV) aryl-tributyl framework:
Acute Toxic;Irritant;Health Hazard;Environmental Hazard